Methyl 3-hydroxyadamantane-1-carboxylate
Overview
Description
Methyl 3-hydroxyadamantane-1-carboxylate is an organic compound with the molecular formula C12H18O3. It is a derivative of adamantane, a highly stable and symmetrical hydrocarbon. The compound features a hydroxyl group and a carboxylate ester group attached to the adamantane core, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxyadamantane-1-carboxylate typically involves the esterification of 3-hydroxyadamantane-1-carboxylic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-hydroxyadamantane-1-carboxylic acid in methanol.
- Add a catalytic amount of sulfuric acid or hydrochloric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize the acid with a base, such as sodium bicarbonate.
- Extract the product with an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyadamantane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 3-oxo-adamantane-1-carboxylate.
Reduction: 3-hydroxyadamantane-1-methanol.
Substitution: 3-chloroadamantane-1-carboxylate, 3-bromoadamantane-1-carboxylate.
Scientific Research Applications
Methyl 3-hydroxyadamantane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of methyl 3-hydroxyadamantane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The adamantane core provides structural stability and rigidity, which can enhance the compound’s overall activity .
Comparison with Similar Compounds
Methyl 3-hydroxyadamantane-1-carboxylate can be compared with other adamantane derivatives, such as:
3-hydroxyadamantane-1-carboxylic acid: The parent compound, which lacks the ester group.
1-adamantylamine: An amine derivative of adamantane with different reactivity and applications.
1-adamantanol: An alcohol derivative with similar hydroxyl functionality but without the carboxylate ester group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ester groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields .
Properties
IUPAC Name |
methyl 3-hydroxyadamantane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-15-10(13)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBYNYCNFDDIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988052 | |
Record name | Methyl 3-hydroxyadamantane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68435-07-4 | |
Record name | Tricyclo(3.3.1.13,7)decane-3-ol-1-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068435074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxyadamantane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyadamantane-1-carboxylic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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